[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields including pharmaceuticals and chemical research. Its complex structure features a pyrrolidine ring, an isopropyl-carbamic acid moiety, and a tert-butyl ester group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps:
Starting Materials: : The synthesis begins with the selection of suitable starting materials such as 2-amino-3-methylbutyric acid and pyrrolidine.
Amide Bond Formation: : The amide bond is formed between the amino acid and the pyrrolidine derivative under controlled reaction conditions using coupling reagents like HATU or EDCI.
Carbamate Formation: : The isopropyl-carbamic acid moiety is introduced via reaction with isopropyl chloroformate in the presence of a base like triethylamine.
Esterification: : The tert-butyl ester group is incorporated through esterification with tert-butyl alcohol under acidic conditions, often using a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Scaling up to industrial production might involve optimizations such as:
High Throughput Screening: : For optimal reaction conditions.
Flow Chemistry: : To increase reaction efficiency and consistency.
Green Chemistry Approaches: : To minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which may involve reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reduction reactions might be facilitated by agents like lithium aluminium hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur, particularly at the amino and ester groups, using reagents such as sodium azide or methyl iodide.
Major Products
Oxidation typically yields hydroxyl derivatives, while reduction can lead to amine or alcohol products. Substitution reactions yield varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry
Chiral Synthesis: : Used as a building block in the synthesis of chiral compounds.
Catalysis: : Functions as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: : Potential inhibitor of certain enzymes, relevant in biochemical studies.
Medicine
Drug Development: : Investigated for its potential in the development of therapeutic agents due to its bioactive structure.
Industry
Material Science: : Component in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways: : Inhibition or activation of biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
[1-((S)-2-Amino-3-phenylpropionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester: : Differs by the phenyl group, affecting its reactivity and application.
[1-((S)-2-Amino-3-hydroxy-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester: : Presence of a hydroxyl group, offering different hydrogen-bonding capabilities.
Uniqueness
Structure: : The unique combination of pyrrolidine, isopropyl-carbamic acid, and tert-butyl ester in [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester confers distinct chemical and biological properties, making it a valuable compound for various applications.
This compound's diverse reactions and applications make it a significant subject in scientific research, offering insights into its potential uses and mechanisms. How do you plan to use this compound?
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)19-9-8-13(10-19)20(12(3)4)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13?,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTSIIKYTZWYHO-KZUDCZAMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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